molecular formula C13H19NO B1673124 Heptopargil CAS No. 73886-28-9

Heptopargil

Numéro de catalogue B1673124
Numéro CAS: 73886-28-9
Poids moléculaire: 205.3 g/mol
Clé InChI: RYOCQKYEVIJALB-SDNWHVSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Heptopargil is a monoterpenoid . It has a molecular formula of C13H19NO . The compound is also known by other names such as LS 43707 and EGYT 2250 .


Molecular Structure Analysis

Heptopargil has a complex molecular structure. The IUPAC name for Heptopargil is (Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine . The compound has a molecular weight of 205.30 g/mol .


Physical And Chemical Properties Analysis

Heptopargil has several notable physical and chemical properties. It has a molecular weight of 205.30 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 258.4±42.0 °C at 760 mmHg, and a flash point of 91.8±20.4 °C . It also has a molar refractivity of 62.1±0.5 cm3 .

Applications De Recherche Scientifique

Proteomics Research

The Proteomics Standards Research Group (sPRG) has been focusing on developing a standard containing a pool of stable isotope-labeled phosphopeptides to aid in sample preparation, analysis, and data processing workflows in proteomics research. This standard, containing 144 tandem-MS verified phosphopeptides, was chosen to cover many biologically interesting phosphosites from different signaling networks. Data-independent acquisition experiments characterize this standard in a HeLa background, relevant for understanding the applications in cell signaling and molecular biology research (Herren, 2020).

Stem Cell Research

Human induced pluripotent stem cells (hiPSCs) and human embryonic stem cells (hESCs) are novel sources for studying neurodegenerative diseases. Their use in Parkinson's disease research, including cell replacement therapy, disease modeling, and drug screening, has seen considerable advances. This involves improved reprogramming strategies and methods for generating neural progenitors and mature dopaminergic neurons, as well as better survival and integration post-transplantation (Li, Chen, & Li, 2015).

Agricultural Genomics

The understanding of plant and animal genomics enhances the specification of heterogeneous production processes. This knowledge is used to sort agricultural inputs by genotype or guide breeding programs for specific markets based on genetic expression. Research in cattle feeding indicates potential gains in developing markets for specific animal genetic characteristics based on genetic information, such as the amino acid sequence of the leptin gene (Lambert, 2008).

Pharmacological Research

A QSAR (Quantitative Structure-Activity Relationship) study of HEPT derivatives using Genetic Function Approximation as Anti-HIV-1 Agents demonstrates the correlation between the biological activity of these compounds and their structural requirements. This study is significant in understanding drug-receptor binding interactions in pharmacological research (Edache, Uzairu, & Abechi, 2016).

HIV Research

HEPT, a novel 6-substituted acyclouridine derivative, has been a potent and selective inhibitor of HIV-1 in vitro. Its effectiveness against various strains of HIV-1, its unique mechanism of action, and its selective inhibition of HIV-1 reverse transcriptase are key areas of research in HIV/AIDS treatment (Baba et al., 1989).

Solar Energy Research

Research in solar energy involves using unmanned aerial vehicles (UAVs) to automate and assist with the calibration process of heliostats in concentrating solar power (CSP) plants. The precise pose estimation of each UAV and its integration into a calibration procedure are crucial for the efficiency of solar power generation (Lock, Smit, & Treurnicht, 2016).

Cellular Biology and Immunology

The hematopoietic protein tyrosine phosphatase (HePTP) negatively regulates the MAP kinases Erk1, Erk2, and p38. It binds to these kinases through a kinase-interaction motif (KIM) and inactivates them by dephosphorylating the critical phosphorylated tyrosine residue in their activation loop. This research is pivotal in understanding the crosstalk between the cAMP system and the MAP-kinase cascade (Saxena, Williams, Taskén, & Mustelin, 1999).

Reproductive Medicine

The zona-free hamster egg penetration test (HEPT) is used to evaluate the fertilizing ability of human spermatozoa, particularly in cases of male factor infertility. This test's efficiency in selecting the most appropriate method of in-vitro fertilization (IVF), including intracytoplasmic sperm injection (ICSI), provides valuable insights for reproductive medicine (Shibahara et al., 1998).

Safety and Hazards

The safety and hazards associated with Heptopargil are not well-documented in the literature. It’s important to handle all chemicals with appropriate safety measures .

Propriétés

IUPAC Name

(Z)-1,7,7-trimethyl-N-prop-2-ynoxybicyclo[2.2.1]heptan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-8-15-14-11-9-10-6-7-13(11,4)12(10,2)3/h1,10H,6-9H2,2-4H3/b14-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOCQKYEVIJALB-KAMYIIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NOCC#C)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(/C(=N\OCC#C)/C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptopargil

CAS RN

73886-28-9
Record name Heptopargil [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073886289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4.6 g (0.2 mole) of metallic sodium are dissolved in 200 ml of methanol, and 33.4 g (0.2 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime are added to the solution. After one hour of boiling 23.8 g (0.2 mole) of propargyl bromide are introduced, and the reaction is continued for a further hour. The mixture is cooled, the separated sodium bromide is filtered off, the filtrate is concentrated, and the concentrate is subjected to fractional distillation in vacuo. 33.2 g (81%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 94° C./1.5 mm Hg, nD20 =1.4955.
Quantity
4.6 g
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reactant
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200 mL
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33.4 g
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23.8 g
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Synthesis routes and methods III

Procedure details

4.8 g (0.2 mole) of sodium hydride are added to 150 ml of dry benzene, and a solution of 33.4 g (0.2 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one-oxime in 50 ml of dimethyl formamide is introduced into the mixture at 50° C. within 0.5 hours. When gas evolution ceases, the mixture is cooled to 25° C., and 23.8 g (0.2 mole) of propargyl bromide are added. The reaction is continued for an additional 2 hours. Thereafter the reaction mixture is shaken with water, the phases are separated, the benzene phase is evaporated, and the residue is subjected to fractional distillation in vacuo. 37.0 g (90.5%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 94°-96° C./1.5 mm Hg, nD20 =1.4953.
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4.8 g
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150 mL
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33.4 g
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50 mL
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23.8 g
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Synthesis routes and methods IV

Procedure details

59.0 g (0.55 mole) of propargyloxamine hydrochloride are added to a solution of 76 g (0.5 mole) of (±)-1,7,7-trimethyl-bicyclo[2,2,1]heptane-2-one in 225 ml of pyridine and 450 ml of dry ethanol. The reaction mixture is boiled for 3 hours and then it is evaporated in vacuo. The residue is diluted with water, and the aqueous mixture is extracted with dichloroethane. The dichloroethane solution is evaporated, and the residue is subjected to fractional distillation in vacuo. 76.0 g (74.0%) of (±)-2-(propargyloxyimino)-1,7,7-trimethyl-bicyclo[2,2,1]heptane are obtained as a light yellow oil; b.p.: 92° C./1.0 mm Hg, nD20 =1.4956.
Name
propargyloxamine hydrochloride
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59 g
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76 g
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225 mL
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450 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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